Dual Target Annotation vs. Single-Target or Unannotated Benzoxazin-3-one Analogs
This compound is uniquely annotated against two distinct therapeutic targets across independent data sources. The TTD database records it as a xanthine dehydrogenase/oxidase (XDH) inhibitor assigned to Kissei Pharmaceutical Co. Ltd [1], while Toronto Research Chemicals and related vendors catalogue it as an intermediate for HIV integrase inhibitors referencing the raltegravir discovery program . By contrast, the unsubstituted core 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 17959-92-1) carries no target annotation in ChEMBL or TTD, and generic 4H-benzoxazin-3-one derivatives without the 7-amino and N4-(2-fluorobenzyl) substitution pattern lack any documented XDH or HIV integrase association . The quantitative metric is binary (annotated vs. unannotated) but provides a clear procurement-relevant differentiation: the specific substitution pattern of this compound enables target engagement profiles absent in simpler benzoxazin-3-one analogs.
| Evidence Dimension | Number of independent target annotations in authoritative databases |
|---|---|
| Target Compound Data | Two target annotations: (1) HIV integrase inhibitor intermediate, (2) Xanthine dehydrogenase/oxidase inhibitor |
| Comparator Or Baseline | 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 17959-92-1): No target annotations in TTD or ChEMBL |
| Quantified Difference | 2 annotation events vs. 0 for the unsubstituted core; qualitative differentiation |
| Conditions | Database cross-referencing: TTD (db.idrblab.net), ChEMBL, ZINC20, and vendor technical datasheets |
Why This Matters
Procurement decisions based on target-specific applications require compounds with documented mechanism-relevant annotation; unannotated generic benzoxazin-3-ones cannot substitute for this compound in XDH or HIV integrase programs.
- [1] Therapeutic Target Database (TTD). Drug ID D0N0MV: Fused heterocyclic compound 8 (PMID27841045-Compound-151). Target: Xanthine dehydrogenase/oxidase. Company: Kissei Pharmaceutical Co. Ltd. View Source
